4-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, and a piperidylamine moiety. The presence of these functional groups contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidylamine Moiety: The final step involves the coupling of the piperidylamine moiety to the pyrimidine core through an amination reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Alter Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE can be compared with other similar compounds, such as:
N-[4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE: Similar structure but with a bromophenyl group instead of a chlorophenyl group, leading to different chemical properties and biological activities.
N-[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE: Contains a methoxy group, which can affect its reactivity and interactions with biological targets.
N-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE: The presence of a fluorophenyl group can alter its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C17H18ClF3N4 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H18ClF3N4/c1-25-8-6-13(7-9-25)22-16-23-14(10-15(24-16)17(19,20)21)11-2-4-12(18)5-3-11/h2-5,10,13H,6-9H2,1H3,(H,22,23,24) |
InChI Key |
IFGQMWZZLJPIJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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